molecular formula C6H16ClN5 B023751 Buformin hydrochloride CAS No. 1190-53-0

Buformin hydrochloride

Cat. No.: B023751
CAS No.: 1190-53-0
M. Wt: 193.68 g/mol
InChI Key: KKLWSPPIRBIEOV-UHFFFAOYSA-N
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Description

Buformin hydrochloride, also known as 1-butylbiguanide hydrochloride, is an oral antidiabetic drug belonging to the biguanide class. It is chemically related to metformin and phenformin. This compound is a fine, white to slightly yellow, crystalline, odorless powder with a weakly acidic bitter taste. It is freely soluble in water, methanol, and ethanol, but insoluble in chloroform and ether .

Mechanism of Action

Target of Action

Buformin hydrochloride primarily targets the AMP-activated protein kinase (AMPK) . AMPK is a sensor that reacts to a lack of energy, which is expressed in an increase in the ratio of AMP/ATP .

Biochemical Pathways

This compound affects several biochemical pathways. It is associated with the activation of the AMPK signaling pathway . This pathway plays a crucial role in cellular energy homeostasis. It is also involved in the insulin signaling pathway and the adipocytokine signaling pathway , both of which are critical for glucose metabolism and insulin sensitivity.

Pharmacokinetics

After oral administration of 50 mg of buformin to volunteers, almost 90% of the applied quantity was recovered in the urine . The rate constant of elimination was found to be 0.38 per hr . After intravenous injection of about 1 mg/kg buformin-14-C, the initial serum concentration is 0.2-0.4 µg/mL . Serum level and urinary elimination rate are linearly correlated . In humans, after oral administration of 50 mg 14-C-buformin, the maximum serum concentration was 0.26-0.41 µg/mL . The buformin was eliminated with an average half-life of 2 h . About 84% of the dose administered was found excreted unchanged in the urine . The bioavailability of oral buformin and other biguanides is 40%-60% .

Result of Action

The result of buformin’s action is a reduction in basal and postprandial hyperglycemia in diabetics . By increasing insulin sensitivity and glucose uptake into cells, buformin helps to regulate blood glucose levels. It also inhibits the synthesis of glucose by the liver, further contributing to its antihyperglycemic effects .

Action Environment

The action of buformin can be influenced by various environmental factors. For instance, its solubility and stability can be affected by temperature and pH . It is freely soluble in water, methanol, and ethanol, but insoluble in chloroform and ether . Its log octanol-water partition coefficient (log P) is -1.20E+00, and its water solubility is 7.46E+05 mg/L at 25 °C . These properties can influence the drug’s absorption and distribution in the body, thereby affecting its efficacy.

Biochemical Analysis

Biochemical Properties

Buformin hydrochloride plays a significant role in biochemical reactions. It delays the absorption of glucose from the gastrointestinal tract, increases insulin sensitivity and glucose uptake into cells, and inhibits the synthesis of glucose by the liver

Cellular Effects

This compound has notable effects on various types of cells and cellular processes. It influences cell function by increasing insulin sensitivity and glucose uptake into cells . It also inhibits the synthesis of glucose by the liver

Molecular Mechanism

The molecular mechanism of this compound involves delaying the absorption of glucose from the gastrointestinal tract, increasing insulin sensitivity and glucose uptake into cells, and inhibiting the synthesis of glucose by the liver

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models

Metabolic Pathways

This compound is involved in certain metabolic pathways It interacts with enzymes or cofactors and may have effects on metabolic flux or metabolite levels

Transport and Distribution

This compound is transported and distributed within cells and tissues It may interact with transporters or binding proteins and may have effects on its localization or accumulation

Preparation Methods

Synthetic Routes and Reaction Conditions

Buformin hydrochloride can be synthesized through the reaction of butylamine with dicyandiamide under acidic conditions. The reaction involves the formation of a biguanide structure, which is then converted to its hydrochloride salt by treatment with hydrochloric acid. The reaction conditions typically involve heating the reactants in a suitable solvent such as water or methanol .

Industrial Production Methods

Industrial production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving multiple purification steps such as recrystallization and filtration to obtain the final product .

Chemical Reactions Analysis

Types of Reactions

Buformin hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while substitution reactions can produce various substituted biguanides .

Scientific Research Applications

Buformin hydrochloride has been extensively studied for its potential therapeutic applications and unique mechanism of action. It is primarily used as an antidiabetic agent but has also shown promise in other areas:

    Chemistry: Used as a reagent in various chemical reactions and studies.

    Biology: Investigated for its effects on cellular metabolism and insulin sensitivity.

    Medicine: Primarily used in the treatment of type 2 diabetes mellitus. It has also been studied for its potential anticancer properties, as it inhibits the growth and development of cancer cells.

    Industry: Utilized in the production of pharmaceuticals and as a standard in analytical methods

Comparison with Similar Compounds

Buformin hydrochloride is chemically related to other biguanides such as metformin and phenformin. Here is a comparison:

List of Similar Compounds

  • Metformin
  • Phenformin

Properties

IUPAC Name

2-butyl-1-(diaminomethylidene)guanidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C6H15N5.ClH/c1-2-3-4-10-6(9)11-5(7)8;/h2-4H2,1H3,(H6,7,8,9,10,11);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKLWSPPIRBIEOV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN=C(N)N=C(N)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H16ClN5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50922844
Record name N-Butyltriimidodicarbonic diamide--hydrogen chloride (1/1)
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Molecular Weight

193.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1190-53-0, 15537-73-2
Record name Buformin hydrochloride
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Record name Imidodicarbonimidic diamide, N-butyl-, hydrochloride (1:?)
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Record name Buformin hydrochloride [JAN]
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Record name buformin hydrochloride
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Record name Buformin hydrochloride
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Record name 1-butylbiguanide monohydrochloride
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Record name BUFORMIN HYDROCHLORIDE
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Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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